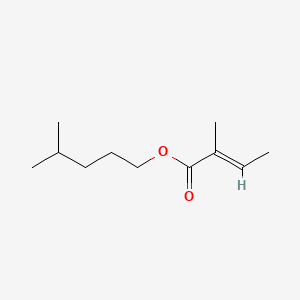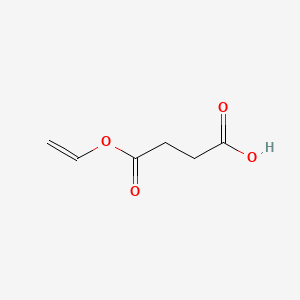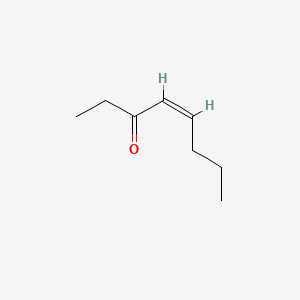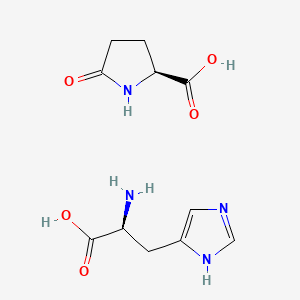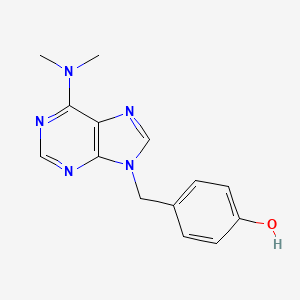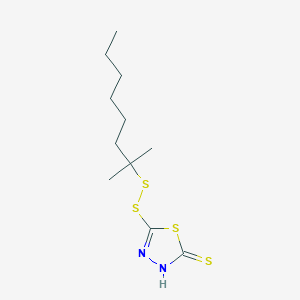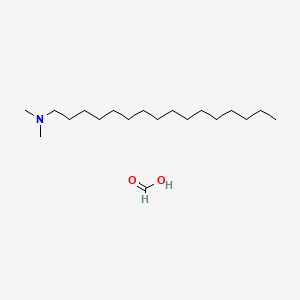
N,N-dimethylhexadecan-1-amine;formic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethylhexadecan-1-amine;formic acid is a chemical compound with the molecular formula C19H41NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a long hydrocarbon chain and a dimethylamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylhexadecan-1-amine;formic acid typically involves the reaction of hexadecan-1-amine with dimethylamine in the presence of formic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve refluxing the reactants in a suitable solvent, such as ethanol, at elevated temperatures for an extended period .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethylhexadecan-1-amine;formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can undergo substitution reactions, where the dimethylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N-dimethylhexadecan-1-amine;formic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is used in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Industry: The compound is used in the production of detergents, cosmetics, and other personal care products
Mécanisme D'action
The mechanism of action of N,N-dimethylhexadecan-1-amine;formic acid involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylhexadecylamine: Similar in structure but lacks the formic acid component.
Hexadecylamine: Contains a primary amine group instead of a dimethylamine group.
N,N-dimethyldodecan-1-amine: Shorter hydrocarbon chain compared to N,N-dimethylhexadecan-1-amine.
Uniqueness
N,N-dimethylhexadecan-1-amine;formic acid is unique due to its combination of a long hydrocarbon chain, a dimethylamine group, and formic acid. This unique structure imparts specific properties, such as enhanced amphiphilicity and reactivity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
128023-59-6 |
|---|---|
Formule moléculaire |
C18H39N.CH2O2 C19H41NO2 |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
N,N-dimethylhexadecan-1-amine;formic acid |
InChI |
InChI=1S/C18H39N.CH2O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;2-1-3/h4-18H2,1-3H3;1H,(H,2,3) |
Clé InChI |
YHLGXPMEHMBUHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN(C)C.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



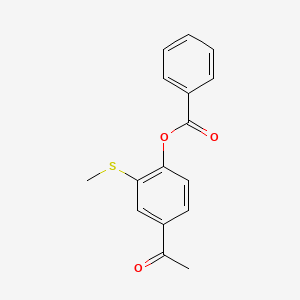
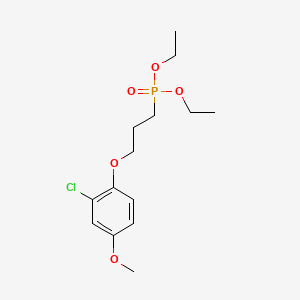
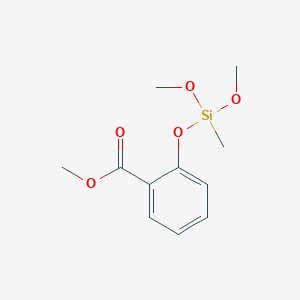
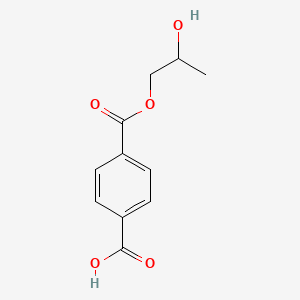
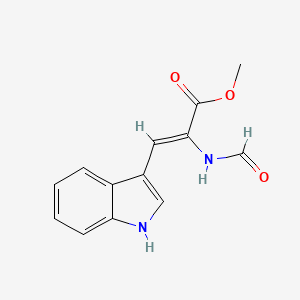

![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
